1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide - 1823353-08-7

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide

Catalog Number: EVT-1738669
CAS Number: 1823353-08-7
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Example:

In a study focused on developing cannabinoid receptor antagonists, researchers synthesized a series of 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide analogues []. The synthetic route involved the following key steps:

Molecular Structure Analysis

Example:

  • X-ray Crystallography: In a study investigating the crystal structure of a related compound, 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide, researchers employed X-ray crystallography to determine its three-dimensional structure []. The analysis revealed key structural features, including the conformation of the pyrazole ring, the orientation of substituents, and the presence of intermolecular interactions like hydrogen bonds, all crucial factors in understanding its biological activity.
  • Molecular Modeling: Researchers often utilize molecular modeling studies to understand the binding modes of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide derivatives with their targets, such as cannabinoid receptors []. By simulating the interactions between these molecules and their receptors, they gain insights into the structural requirements for optimal binding affinity and selectivity, guiding further optimization efforts.
Mechanism of Action

Example:

  • In a study exploring novel tricyclic pyrazole analogues [], researchers found that specific structural modifications led to compounds displaying high selectivity for the CB1 receptor. These compounds acted as antagonists, blocking the effects of endocannabinoids on this receptor subtype. The study provided evidence that these antagonists could potentially modulate intestinal motility, suggesting therapeutic potential for gastrointestinal disorders.
Physical and Chemical Properties Analysis

Example:

  • In the development of peripherally restricted cannabinoid-1 receptor antagonists for obesity treatment [], researchers prioritized designing compounds with specific physicochemical properties. They aimed to create molecules with high topological polar surface area (tPSA), a parameter related to hydrogen bonding capacity, to limit their ability to cross the blood-brain barrier and minimize central nervous system side effects. This approach highlights the importance of fine-tuning physicochemical properties for targeted drug action.

Examples:

  • Metabolic Disorders: CB1 receptor antagonists have shown promise in treating obesity and related metabolic disorders. By blocking CB1 signaling, these antagonists can influence appetite, energy expenditure, and glucose metabolism. The development of peripherally restricted CB1 antagonists [] showcases the potential of fine-tuning the structure of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide derivatives to target specific therapeutic areas while minimizing side effects.

8-Chloro-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide (NESS 0327)

  • Compound Description: This compound, designated as NESS 0327 (4a), acts as a potent antagonist for the CB1 cannabinoid receptor. [] Analogues of this compound were synthesized and evaluated, revealing that modifications to the structure influenced both CB1 and CB2 receptor binding affinities. [] Notably, some analogues displayed superior CB2 receptor binding affinities compared to NESS 0327. []

1-(2',4'-Dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

  • Compound Description: This compound serves as a robust and selective ligand for the CB2 cannabinoid receptor. [] It exhibits single-digit nanomolar affinity for the CB2 receptor and demonstrates agonist activity in human promyelocytic leukemia HL-60 cells. []
  • Relevance: This compound, along with its analogues, belongs to the tricyclic pyrazole-3-carboxamide class, similar to 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide. [] While this compound features an indeno[1,2-c]pyrazole core, the shared tricyclic pyrazole-3-carboxamide scaffold emphasizes the importance of this structural motif for CB2 receptor binding and provides a basis for exploring structural modifications to enhance selectivity and activity towards cannabinoid receptors.

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

  • Compound Description: Apixaban (compound 40) is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [] Its discovery stemmed from efforts to modify the carboxamido linker in razaxaban (compound 4) to improve its properties. []

1,4-Dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives

  • Compound Description: This series of compounds was designed based on molecular docking studies as potential estrogen receptor inhibitors. [] These compounds were synthesized and evaluated for their antitumor activity against the ER-dependent human MCF-7 breast cancer cell line. []
  • Relevance: While structurally different, these compounds share the pyrazole-3-carboxamide core with 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide. [] This structural feature appears to be a versatile pharmacophore capable of interacting with diverse biological targets. The presence of a thieno[3',2':5,6]thiopyrano[4,3-c] moiety in these derivatives, compared to the cyclohepta[c] ring in the target compound, highlights how modifications within the same chemical class can lead to different biological activities.

N,1-Diphenyl-4,5-dihydro-1H-[1]benzothiepino[5,4-c]pyrazole-3-carboxamides and N,1-Diphenyl-4,5-dihydro-1H-[1]benzothiepino[5,4-c]pyrazole-3-carboxamide-6,6-dioxides

  • Compound Description: This series of compounds, along with their corresponding 6,6-dioxides, were synthesized and characterized by varying substituents on the carboxamide group. [] They were evaluated for their antibacterial, antifungal, antituberculosis, and antitumor activities. []
  • Relevance: These compounds, featuring a benzothiepino[5,4-c]pyrazole core, share the pyrazole-3-carboxamide moiety with 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide. [] Despite the different tricyclic core structures, the shared pharmacophore suggests a potential for broad biological activity within this chemical class. Exploring modifications around the common pyrazole-3-carboxamide motif might reveal valuable structure-activity relationships across different therapeutic areas.

N,1-Diphenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxamide derivatives

  • Compound Description: These derivatives, with modifications on the carboxamide group, were synthesized and evaluated for their antibacterial, antifungal, antituberculosis, and antitumor activities. []
  • Relevance: Structurally similar to the N,1-diphenyl-4,5-dihydro-1H-[1]benzothiepino[5,4-c]pyrazole-3-carboxamides, this series also shares the pyrazole-3-carboxamide moiety with 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide. [] This further reinforces the broad biological potential of compounds containing this pharmacophore and suggests a potential for designing novel derivatives with tailored activities.

1,4‐Dihydrothieno[3′, 2′:5, 6]thiopyrano[4, 3‐c]‐pyrazole‐3‐carboxamide derivatives

  • Compound Description: This series was designed and synthesized as potential human 5-lipoxygenase (5-LOX) inhibitors. []
  • Relevance: This group of compounds, while structurally distinct due to the thienothiopyrano moiety, shares the pyrazole-3-carboxamide core with 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide. [] This further emphasizes the versatility of the pyrazole-3-carboxamide pharmacophore in interacting with various biological targets, including enzymes like 5-LOX.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound was identified as a peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. []
  • Relevance: Although this compound doesn't share a tricyclic core structure with 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide, both feature the 1-(phenyl)-pyrazole-3-carboxamide core structure. [] This structural similarity highlights the importance of this specific motif for CB1 receptor binding and suggests that modifications on the pyrazole ring can significantly impact receptor selectivity and pharmacological activity.

3a,4-Dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. [, ] Some of these analogues showed significant activity in minimal clonic seizure models, highlighting their potential as therapeutic agents for epilepsy. [, ]
  • Relevance: These compounds share a similar tricyclic pyrazole core with 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide, but the carboxamide/carbothioamide group is attached at the 2-position of the pyrazole ring instead of the 3-position. [, ] Despite this difference, the structural similarities suggest that these compounds might share some pharmacological properties and provide insights into the structure-activity relationships of pyrazole-containing compounds with potential anticonvulsant activity.

6-Amino-4-(aryl/heteroaryl)phenyl-3-methyl-2,4-dihydropyrano(2,3-c)pyrazole-5-carboxamide derivatives

  • Compound Description: This series was synthesized and screened for in vitro antibacterial and antifungal activities. [] Some compounds showed mild to moderate activity against Gram-positive and Gram-negative bacteria. []
  • Relevance: These compounds, while containing a pyrano[2,3-c]pyrazole scaffold instead of the cyclohepta[c]pyrazole core of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide, also feature a carboxamide group attached to the pyrazole ring. [] This structural similarity, despite the different core structures, underscores the potential of exploring various heterocyclic scaffolds containing the carboxamide-substituted pyrazole moiety for discovering new antimicrobial agents.

Properties

CAS Number

1823353-08-7

Product Name

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c10-9(13)8-6-4-2-1-3-5-7(6)11-12-8/h1-5H2,(H2,10,13)(H,11,12)

InChI Key

NCJNUQVPDASAPN-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)NN=C2C(=O)N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.